Thalidomide-propargyl-O-PEG4-OH
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Overview
Description
Thalidomide-propargyl-O-PEG4-OH is a synthetic compound that incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which is a novel approach in drug discovery and development. The compound is designed to facilitate the degradation of target proteins by the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG4-OH involves the conjugation of Thalidomide with a PEG4 linker that is functionalized with a propargyl group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEGylation: The activated Thalidomide is then reacted with a PEG4 linker under controlled conditions to form the Thalidomide-PEG4 conjugate.
Propargylation: The PEG4 linker is functionalized with a propargyl group to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-propargyl-O-PEG4-OH undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions with other functional groups.
Click Chemistry:
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and water.
Major Products
The major products formed from these reactions include various conjugates that incorporate the this compound moiety, which can be used in further applications such as PROTACs.
Scientific Research Applications
Thalidomide-propargyl-O-PEG4-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation is a therapeutic strategy.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Thalidomide-propargyl-O-PEG4-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play a role in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Thalidomide-O-amido-PEG4-propargyl
- Thalidomide-PEG4-Propargyl
- Pomalidomide-PEG4-Propargyl
Uniqueness
Thalidomide-propargyl-O-PEG4-OH is unique due to its specific structure that combines the Thalidomide-based cereblon ligand with a PEG4 linker and a propargyl group. This unique combination allows for versatile applications in PROTAC technology and targeted protein degradation.
Properties
Molecular Formula |
C24H28N2O9 |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H28N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,6-16H2,(H,25,28,29) |
InChI Key |
AWHDIMZRYUBMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCO |
Origin of Product |
United States |
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